Phthalic acid, allyl ethyl ester
CAS No.: 33672-94-5
Cat. No.: VC20674934
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33672-94-5 |
---|---|
Molecular Formula | C13H14O4 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 1-O-ethyl 2-O-prop-2-enyl benzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C13H14O4/c1-3-9-17-13(15)11-8-6-5-7-10(11)12(14)16-4-2/h3,5-8H,1,4,9H2,2H3 |
Standard InChI Key | UPBGNLFFUITRLL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=O)OCC=C |
Introduction
Structural and Molecular Characteristics
Phthalic acid, allyl ethyl ester is systematically named 1-O-ethyl 2-O-prop-2-enyl benzene-1,2-dicarboxylate, with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.248 g/mol . The compound features a benzene ring substituted with two carboxylate groups, one esterified with ethyl alcohol and the other with allyl alcohol. The allyl group (CH₂=CHCH₂-) introduces unsaturation, influencing reactivity and biodegradability.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₄O₄ | |
Molecular Weight | 234.248 g/mol | |
Exact Mass | 234.089 g/mol | |
LogP (Partition Coefficient) | 2.206 | |
HS Code | 2917349000 |
The LogP value of 2.206 indicates moderate hydrophobicity, suggesting a propensity to accumulate in lipid-rich environments . The HS Code 2917349000 classifies it under "other esters of orthophthalic acid," with a general tariff rate of 30.0% and a VAT of 17.0% in certain jurisdictions .
Synthesis and Industrial Production
The synthesis of mixed phthalic acid esters, including allyl ethyl derivatives, typically involves a two-step esterification process.
Patent-Based Synthesis Methods
US2862959A outlines a method to produce mixed esters by reacting phthalic anhydride first with a lower alcohol (e.g., ethanol) to form the monoester, followed by reaction with a higher alcohol (e.g., allyl alcohol). Key steps include:
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Monoester Formation: Phthalic anhydride reacts stoichiometrically with ethyl alcohol at 130°C under atmospheric pressure to yield the ethyl hydrogen phthalate intermediate.
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Diester Formation: The monoester is then reacted with excess allyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reduced pressure (100 mmHg) at 125–130°C. This minimizes symmetrical diester formation, achieving ~80–90% mixed ester yield .
CN102229532B describes an alternative approach using a Lewis acid catalyst (e.g., zinc chloride) and polymerization inhibitors (e.g., hydroquinone) to prevent allyl group polymerization during esterification. This method emphasizes temperatures below 150°C to maintain reaction control.
Table 2: Comparative Synthesis Conditions
Parameter | US2862959A | CN102229532B |
---|---|---|
Catalyst | Sulfuric acid | Zinc chloride |
Temperature Range | 125–130°C | <150°C |
Pressure | 100 mmHg | Atmospheric |
Key Additive | None | Hydroquinone |
Reactivity and Degradation Pathways
Phthalic acid, allyl ethyl ester’s degradation is influenced by its ester groups and aromatic core. Anaerobic biodegradation studies of PAEs in fixed-bed reactors reveal that ester chain length and saturation impact degradation rates . For instance, DMP (dimethyl phthalate) degrades faster (92.5% removal) than diallyl phthalate (DAP) due to its shorter alkyl chains . The allyl group’s unsaturation likely reduces enzymatic accessibility, prolonging environmental persistence.
Acid-Base Properties
The parent phthalic acid has pKa values of 2.98 (first dissociation) and 5.28 (second dissociation) . Esterification eliminates acidic protons, rendering the compound inert to acid-base reactions under physiological conditions. This property complicates hydrolysis in aqueous environments, contributing to its environmental retention.
Industrial Applications and Regulatory Landscape
Table 3: Tariff and Trade Data
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